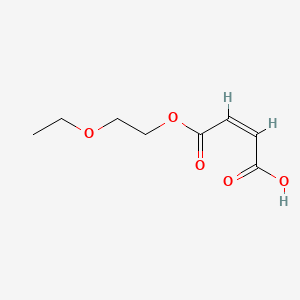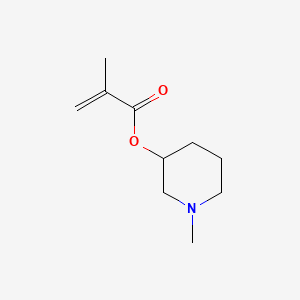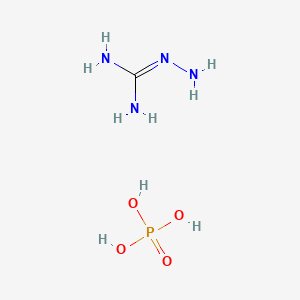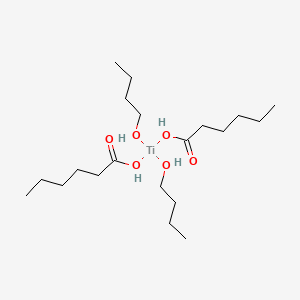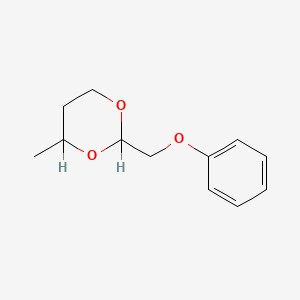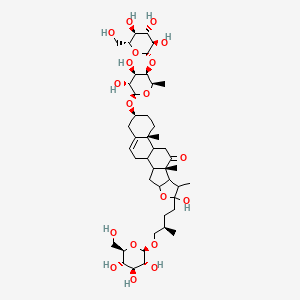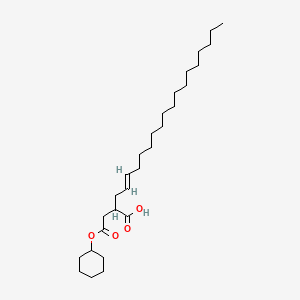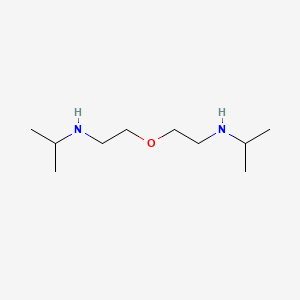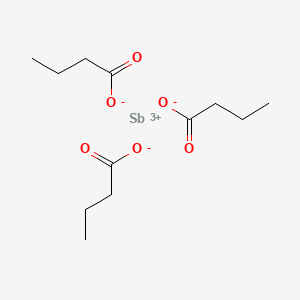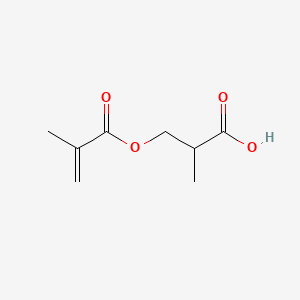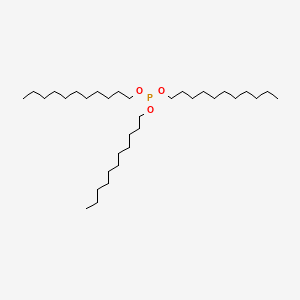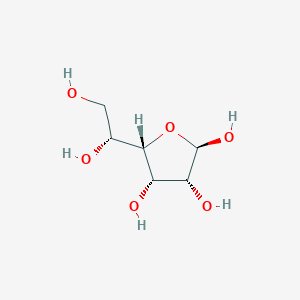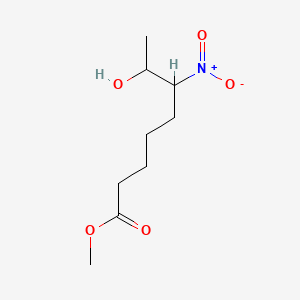![molecular formula C16H25N3O2 B12652810 N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an ethyl group and a phenyl ring substituted with a formamide group and an isopropoxy group. Its molecular formula is C14H23N3O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple steps. One common route starts with the preparation of 4-(4-ethylpiperazin-1-yl)phenol, which is then reacted with isopropyl bromide to introduce the isopropoxy group. The final step involves the formylation of the phenyl ring to introduce the formamide group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used but often include substituted piperazine derivatives.
Applications De Recherche Scientifique
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide
- 2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide
- 4-(4-ethylpiperazin-1-yl)benzoic acid
Uniqueness
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C16H25N3O2 |
|---|---|
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide |
InChI |
InChI=1S/C16H25N3O2/c1-4-18-7-9-19(10-8-18)14-5-6-15(17-12-20)16(11-14)21-13(2)3/h5-6,11-13H,4,7-10H2,1-3H3,(H,17,20) |
Clé InChI |
DMYWMWZUARARMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC(=C(C=C2)NC=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
